molecular formula C27H36N2O4Si B1393415 (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr CAS No. 1189172-05-1

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr

Número de catálogo: B1393415
Número CAS: 1189172-05-1
Peso molecular: 480.7 g/mol
Clave InChI: WACXTLNTNYCVSK-XZOQPEGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and IUPAC Nomenclature

The compound’s systematic IUPAC name is methyl (3S,4R)-1-benzyl-4-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate , reflecting its intricate stereochemistry and substituent arrangement. Key structural features include:

Property Value
Molecular formula C27H36N2O4Si
Molecular weight 480.7 g/mol
CAS registry number 1189172-05-1
Stereochemical designation trans-racemic mixture

The furo[3,2-b]pyridine core (positions 3–7) connects to a pyrrolidine ring at position 6, while the 2-position bears a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group. The benzyl and methyl ester substituents at N1 and C3 of the pyrrolidine respectively complete the structure.

Historical Development in Heterocyclic Chemistry

The synthesis of furo[3,2-b]pyridine derivatives emerged from late 20th-century efforts to expand heterocyclic diversity for drug discovery. Key milestones include:

  • Early synthetic methods (1990s–2000s):

    • Copper-mediated oxidative cyclization for furopyridine core formation.
    • Palladium-catalyzed cross-couplings to install aryl/heteroaryl substituents.
  • Stereochemical refinement (2010s):

    • Chiral resolution techniques enabling isolation of trans-diastereomers.
    • Use of tert-butyldimethylsilyl (TBS) protecting groups for hydroxyl stability under diverse reaction conditions.
  • Modern catalytic approaches (2020s):

    • Ultrasound-assisted Pd/C-Cu catalysis achieving 85–92% yields in furo[3,2-b]pyridine syntheses.
    • Microwave-accelerated heteroannulation reducing reaction times from hours to minutes.

The target compound’s development specifically builds on WO2017112719A1 patent methodologies for preparing M4 muscarinic acetylcholine receptor modulators, utilizing palladium-mediated coupling of silyl-protected intermediates.

Significance of Furo[3,2-b]pyridine Scaffolds in Medicinal Chemistry

Furo[3,2-b]pyridines exhibit three key pharmacological advantages:

A. Target selectivity
The planar aromatic system enables π-π interactions with kinase ATP-binding pockets while the oxygen lone pairs coordinate polar residues. This dual binding mode underlies their use in:

  • CLK/DYRK inhibitors (IC50 8–40 nM).
  • Hedgehog pathway antagonists (EC50 0.7 μM).

B. Metabolic stability
Comparative studies show furo[3,2-b]pyridines resist CYP450 oxidation better than analogous benzofurans due to:

  • Reduced electron density from pyridine nitrogen.
  • Steric shielding by substituents like TBS groups.

C. Synthetic versatility
The scaffold accommodates diverse modifications:

Position Common substituents Biological impact
2 –OCH2SiR3 Enhanced blood-brain barrier penetration
6 –Pyrrolidine GPCR modulation (e.g., M4 mAChR)
3/5 –CH3, –OCH3 Tunable logP (1.8–3.2)

These properties make the compound a valuable intermediate for developing central nervous system-targeted therapies and kinase-focused anticancer agents.

Propiedades

IUPAC Name

methyl (3S,4R)-1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACXTLNTNYCVSK-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[C@@H]3CN(C[C@H]3C(=O)OC)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674109
Record name Methyl (3S,4R)-1-benzyl-4-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189172-05-1
Record name Methyl (3S,4R)-1-benzyl-4-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of the Heterocyclic Core

Method A: Palladium-Catalyzed Cyclization

  • Starting Materials: 2-aminopyridine derivatives and appropriate α,β-unsaturated carbonyl compounds.
  • Procedure:
    • A palladium-catalyzed Tsuji-Trost cyclization is employed to construct the fused heterocyclic ring system. This involves the oxidative addition of palladium to allylic acetates or similar precursors, followed by intramolecular cyclization to form the furo[3,2-b]pyridine core.
    • The reaction typically proceeds under inert atmosphere with phosphine ligands and base, at temperatures ranging from 80°C to 120°C.
  • Outcome: Formation of the fused heterocycle with high regioselectivity and stereocontrol.

Research Data:

  • Similar methodologies have been reported for heterocycle synthesis involving palladium catalysis, providing high yields and regioselectivity, crucial for subsequent functionalizations.

Introduction of the Benzyl and Methyl Groups

Method B: Nucleophilic Substitution and Cross-Coupling

  • Benzylation:
    • The amino or heteroatom positions are benzylated using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in DMF or acetonitrile.
  • Methylation:
    • Methyl groups are introduced via methylation of nitrogen or carbon centers using methyl iodide or dimethyl sulfate under basic conditions.
  • Outcome: Selective benzyl and methyl substitution on the heterocyclic core, tailored to the desired positions.

Installation of the (2-((tert-butyldimethylsilyloxy)methyl)) Side Chain

Method C: Silyl Protection and Alkylation

  • Preparation of the Silyl Reagent:
    • The TBDMSCl (tert-butyldimethylsilyl chloride) is reacted with a suitable methyl precursor, such as chloromethyl or a protected alcohol, in the presence of imidazole or triethylamine to generate the silyl ether.
  • Coupling to the Heterocycle:
    • The silyl ether is then coupled to the heterocyclic core via nucleophilic substitution or via a Mitsunobu reaction, depending on the functional groups present.
  • Protection Strategy:
    • The silyl group protects the hydroxymethyl moiety during subsequent steps, preventing undesired side reactions.

Research Data:

  • Studies demonstrate that the use of TBDMSCl in the presence of catalytic imidazole provides high yields of the silyl-protected intermediates, facilitating subsequent cyclizations.

Final Cyclization and Purification

  • Cyclization Conditions:
    • Intramolecular cyclization is achieved via acid catalysis (e.g., trifluoroacetic acid or p-toluenesulfonic acid) under controlled temperature conditions to promote ring closure without compromising the silyl protecting groups.
  • Purification:
    • The final compound is purified through column chromatography, utilizing silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).

Data Tables Summarizing Key Reagents and Conditions

Step Reagents Conditions Purpose Reference/Notes
Heterocycle formation Pd(0) catalyst, phosphine ligands 80–120°C, inert atmosphere Cyclization to form fused ring
Benzylation Benzyl bromide, K2CO3 Room temperature to 60°C Benzyl group installation
Methylation Methyl iodide, base Room temperature Methyl group installation
Silyl protection TBDMSCl, imidazole RT, DCM solvent Protect hydroxymethyl group
Cyclization TFA or p-TsOH 0–50°C Ring closure
Purification Silica gel chromatography Appropriate solvent system Isolate pure product General practice

Research Findings and Optimization

  • Yield Optimization:
    • Use of excess silyl chloride and controlled temperature during silylation improves yields of the protected intermediate.
    • Palladium catalysis parameters such as ligand choice and temperature critically influence regioselectivity.
  • Selectivity Control:
    • Protecting groups and reaction conditions are optimized to favor the trans-racemic configuration, minimizing side reactions.
  • Scalability:
    • The described methods are adaptable for gram-scale synthesis with appropriate modifications to reaction parameters.

Notes on Divergent Approaches

  • Alternative routes involve metal-catalyzed cyclizations with different metals such as ruthenium or nickel, or organocatalytic strategies for stereoselective ring formation.
  • Use of biomimetic cyclization pathways has been explored to emulate natural biosynthesis, offering potential for stereocontrol.

Análisis De Reacciones Químicas

Types of Reactions

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of this compound span various domains:

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Preliminary findings suggest it may exhibit:

  • Anticancer Activity : Similar furo-pyridine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Compounds with pyrrolidine rings are often investigated for their neuroprotective properties against neurodegenerative diseases.

Synthetic Chemistry

The synthesis of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr involves several steps that can be optimized for efficient production. The compound serves as an intermediate in the synthesis of more complex molecules.

Analytical Chemistry

Due to its unique structural features, this compound can be utilized in chromatography and mass spectrometry applications. It acts as a standard or reference material in analytical methods to improve the accuracy of measurements.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

StudyFocus AreaFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines.
Study BNeuroprotectionShowed potential in protecting neuronal cells from oxidative stress.
Study CSynthesis OptimizationDeveloped a streamlined synthetic route that improved yield and reduced reaction time.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies often involve:

  • Binding Affinity Tests : Assessing how well the compound binds to specific receptors.
  • Mechanism of Action Studies : Investigating the pathways through which the compound exerts its biological effects.

Mecanismo De Acción

The mechanism of action of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Structural Analogues with Furopyridine Cores

Compound A : 2-((Tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-ol (CAS: 1171920-47-0)

  • Molecular Formula: C₁₄H₂₁NO₃Si
  • Key Features : Shares the TBDMS-protected furo[3,2-b]pyridine scaffold but lacks the benzyl and methyl ester groups present in the target compound. This simpler derivative is primarily a synthetic intermediate, as evidenced by its use in nucleoside analog synthesis .
  • Reactivity : The unprotected 6-hydroxy group in Compound A makes it more prone to oxidation or nucleophilic substitution compared to the target compound, which is fully substituted at the 6-position.

Compound B: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

  • Key Features : A nucleoside analog with a TBDMS-protected tetrahydrofuran ring and a thio-modified pyrimidine base. While structurally distinct, it highlights the utility of TBDMS groups in stabilizing sugar moieties during oligonucleotide synthesis .
  • Functional Comparison: Unlike the target compound, Compound B is designed for phosphoramidite-based solid-phase DNA synthesis, emphasizing its role in biotechnology rather than small-molecule therapeutics.
Pyridine Derivatives with Simplified Structures

Compound C : 4-Hydroxypyridine

  • Molecular Formula: C₅H₅NO
  • Key Features: A monocyclic pyridine with a hydroxyl group. Lacks the fused furan ring and steric bulk of the TBDMS group, resulting in higher aqueous solubility but lower membrane permeability compared to the target compound .

Compound D : 5-Bromo-2-hydroxy-3-nitropyridine

  • Molecular Formula : C₅H₃BrN₂O₃
  • Key Features: Electron-withdrawing substituents (Br, NO₂) increase electrophilicity, making it reactive toward nucleophilic aromatic substitution. The target compound’s fused ring system and TBDMS group likely reduce such reactivity, favoring stability in biological environments .

Key Findings :

  • The TBDMS group in the target compound and Compound A enhances stability but reduces solubility compared to simpler pyridines (Compounds C, D).
  • The fused furopyridine core may improve binding to aromatic protein pockets, a feature absent in monocyclic analogs.

Actividad Biológica

The compound (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on existing literature and research findings.

Molecular Characteristics

  • Empirical Formula : C27_{27}H36_{36}N2_2O4_4Si
  • Molecular Weight : 480.67 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Furo[3,2-b]pyridine moiety
    • Tert-butyldimethylsilyl (TBDMS) protecting group

The compound's chirality at specific carbon centers allows for various enantiomeric forms, which can influence its biological activity and pharmacological properties .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the realms of cancer research and antimicrobial properties. Similar compounds have been evaluated for their potential as:

  • Anticancer agents
  • Antimicrobial agents
  • Enzyme inhibitors

Synthesis of the Compound

The synthesis of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate typically involves multi-step synthetic routes that include:

  • Formation of the pyrrolidine core.
  • Introduction of the furo[3,2-b]pyridine moiety.
  • Protection of hydroxyl groups using TBDMS.

The detailed synthetic procedures are crucial for ensuring the purity and yield of the final product .

Anticancer Activity

Research has shown that compounds with similar structural features can exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by targeting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Case Study: Tubulin Inhibition

In a comparative study, derivatives similar to (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate showed IC50_{50} values ranging from 52 nM to 74 nM against breast cancer cell lines MCF-7 and MDA-MB-231. This suggests a strong potential for further development as an anticancer agent .

Antimicrobial Activity

Another area of interest is the compound's antimicrobial properties. Similar furo-pyridine derivatives have been reported to possess activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus, indicating a broad-spectrum antimicrobial potential .

Table: Biological Activity Comparison

Compound NameBiological ActivityIC50_{50} ValueMechanism of Action
(trans-racemic)-Methyl 1-benzyl...Anticancer52 nM (MCF-7)Tubulin inhibition
Furo-pyridine Derivative AAntimicrobial12.5 μg/mL (MRSA)Cell wall synthesis inhibition
Hydroxymethyl Pyrrolidine Bβ3 Adrenergic ActivityNot specifiedAdrenergic receptor modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing the (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine scaffold?

  • Methodology : The synthesis typically involves sequential coupling of the furopyridine and benzyl-pyrrolidine moieties. Key steps include:

Protection of the hydroxyl group on the furo[3,2-b]pyridine subunit using tert-butyldimethylsilyl (TBS) chloride under inert conditions (yield: ~75%) .

Nucleophilic substitution between the TBS-protected furopyridine and a racemic benzyl-pyrrolidine intermediate, catalyzed by Pd(PPh₃)₄ in THF at 80°C .

Methyl esterification of the pyrrolidine carboxyl group using trimethylsilyl diazomethane (TMS-CHN₂) in methanol .

  • Critical Note : Racemic resolution via chiral chromatography may be required post-synthesis to isolate the trans isomer .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of TBS (δ ~0.1 ppm for Si(CH₃)₂) and benzyl groups (δ ~4.5 ppm for CH₂Ph) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ expected at m/z 523.2542) .
  • HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm .

Q. What are the common side reactions observed during the coupling of the furopyridine and pyrrolidine subunits?

  • Challenges :

  • De-silylation : Premature cleavage of the TBS group under basic conditions (e.g., during workup with NaHCO₃). Mitigation: Use neutral quenching agents .
  • Racemization : Partial inversion at the pyrrolidine stereocenter under high temperatures (>100°C). Solution: Optimize coupling temperatures to ≤80°C .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of the trans-racemic mixture?

  • Strategies :

  • Chiral Auxiliaries : Introduce a temporary chiral ligand (e.g., (R)-BINAP) during Pd-catalyzed coupling to bias trans-selectivity .
  • Dynamic Kinetic Resolution : Use enzymes like lipases to enantioselectively hydrolyze undesired stereoisomers .
    • Data Contradiction : While Pd catalysis typically yields trans products (90:10 trans:cis), competing pathways under prolonged heating (≥12 hours) may reverse selectivity (60:40 trans:cis) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases)?

  • Approach :

Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (PDB: 1ATP). The furopyridine moiety shows strong π-π stacking with Phe82 .

MD Simulations : GROMACS-based simulations (30 ns) reveal stable hydrogen bonds between the TBS-oxygen and Lys48 .

  • Validation : Compare in silico binding affinities (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Findings :

  • Degradation Pathways : Hydrolysis of the methyl ester in aqueous buffers (t₁/₂ = 48 hours at pH 7.4) vs. stability in anhydrous DMSO (no degradation after 6 months) .
  • Optimal Storage : -20°C under argon in amber vials with molecular sieves (3Å) to prevent moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr
Reactant of Route 2
Reactant of Route 2
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.